molecular formula C7H10F5NO B12110175 3-(Pentafluoroethoxy)piperidine

3-(Pentafluoroethoxy)piperidine

Cat. No.: B12110175
M. Wt: 219.15 g/mol
InChI Key: MZZLGEFPQPNLTA-UHFFFAOYSA-N
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Description

3-Pentafluoroethyloxy-piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of 3-Pentafluoroethyloxy-piperidine typically involves the introduction of a pentafluoroethyloxy group into the piperidine ring. One common method involves the reaction of piperidine with pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound .

Chemical Reactions Analysis

3-Pentafluoroethyloxy-piperidine undergoes various chemical reactions, including:

Scientific Research Applications

3-Pentafluoroethyloxy-piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyloxy-piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with biological molecules, affecting their function. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

3-Pentafluoroethyloxy-piperidine can be compared with other fluorinated piperidine derivatives, such as:

The uniqueness of 3-Pentafluoroethyloxy-piperidine lies in its specific fluorination pattern, which imparts distinct chemical and physical properties that are advantageous in various applications.

Properties

Molecular Formula

C7H10F5NO

Molecular Weight

219.15 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)piperidine

InChI

InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-2-1-3-13-4-5/h5,13H,1-4H2

InChI Key

MZZLGEFPQPNLTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC(C(F)(F)F)(F)F

Origin of Product

United States

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